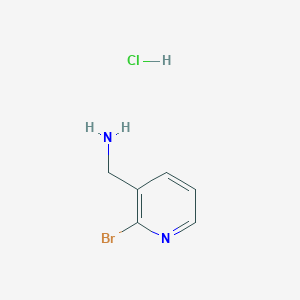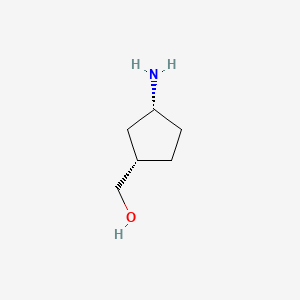
(2-Bromopyridin-3-yl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromopyridin-3-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2580204-15-3 . It has a molecular weight of 223.5 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-bromo-3-pyridinyl)methanamine hydrochloride . The InChI code is 1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H . For a detailed molecular structure, it’s recommended to refer to databases that provide molecular structure models .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 223.5 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
"(2-Bromopyridin-3-yl)methylamine hydrochloride" serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the creation of Schiff base compounds with potential antibacterial activities. The synthesis of a new Schiff base compound, involving the condensation with 3-bromo-5-chlorosalicylaldehyde, resulted in a molecule with excellent antibacterial properties, highlighting its utility in developing new antibacterial agents (Wang et al., 2008).
Catalytic Applications
This chemical has found utility in catalytic processes, particularly in the palladium-catalyzed amination reactions. Studies have delved into the mechanisms of intramolecular amination, revealing insights into the conditions under which palladium-catalyzed amination versus base-assisted nucleophilic aromatic substitution occurs. Such understanding is crucial for designing efficient synthetic pathways for heterocyclic compounds (Kristof T. J. Loones et al., 2007).
Material Science
In material science, derivatives of "this compound" have been explored for their potential in creating new materials. For example, complexes involving this chemical have been studied for their photophysical and anticancer properties, indicating its relevance in developing novel therapeutic agents and materials with unique properties (W. K. Lo et al., 2015).
Analytical Chemistry
The compound also has applications in analytical chemistry, where it can be utilized as a reagent in the determination of thiol groups. This application showcases its utility in analytical methods, offering a specific and quantitative approach for analyzing compounds containing thiol groups (E. Bald, 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if safety measures are not followed .
Mecanismo De Acción
Target of Action
Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles at the carbon attached to the bromine atom.
Mode of Action
The mode of action of (2-Bromopyridin-3-yl)methylamine hydrochloride is likely dependent on the specific reaction conditions and the presence of other reactants. In general, bromopyridines can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .
Biochemical Pathways
It’s worth noting that bromopyridines can be used to synthesize a wide variety of complex organic molecules, potentially affecting numerous biochemical pathways depending on the final product of the synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it’s recommended to be stored at 4°C for optimal stability .
Propiedades
IUPAC Name |
(2-bromopyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKQTUFYBHUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)


![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)
![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
